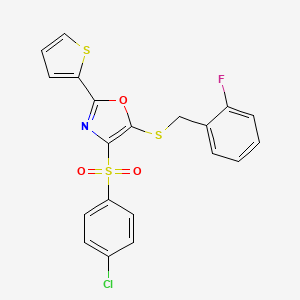
4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms in its structure. The compound has shown promising results in scientific research, and its synthesis method has been extensively studied. In
Mecanismo De Acción
The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole is not fully understood. However, it is believed that the compound targets the microtubules in cells, which are essential for cell division. The compound binds to the colchicine-binding site on the microtubules, which prevents the formation of the spindle fibers required for cell division. This leads to the inhibition of cell growth and division.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases. The compound has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole in lab experiments are its low toxicity, high potency, and specificity. The compound has been found to have a high affinity for the colchicine-binding site on microtubules, which makes it a potent inhibitor of cell growth and division. However, one of the limitations of using this compound in lab experiments is its high cost. The synthesis of the compound is complex and requires expensive reagents, which can limit its use in research.
Direcciones Futuras
For research on this compound include the development of more efficient synthesis methods, optimization for use in cancer treatment, and further elucidation of its mechanism of action.
Métodos De Síntesis
The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole has been extensively studied. One of the most common methods for synthesizing this compound is the reaction of 2-mercapto-1-methylimidazole with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then reacted with 2-fluorobenzyl bromide in the presence of a base to obtain the final product. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole has been found to have potential applications in various fields of scientific research. One of the most promising applications is in cancer research. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It is believed that the compound targets the microtubules in cancer cells, which are essential for cell division. The compound has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-[(2-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFNO3S3/c21-14-7-9-15(10-8-14)29(24,25)19-20(26-18(23-19)17-6-3-11-27-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEPLZUFPHPLPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFNO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2406774.png)
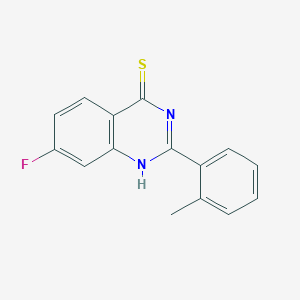

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2406778.png)


![1-Oxa-6-azaspiro[3.4]octane acetate](/img/structure/B2406785.png)
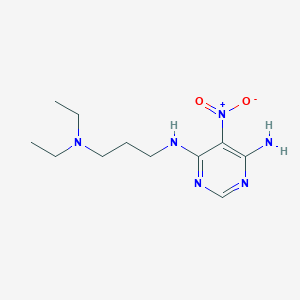

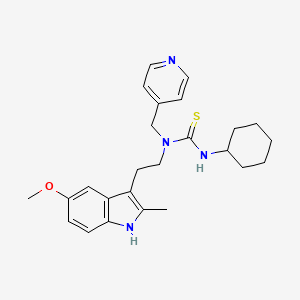
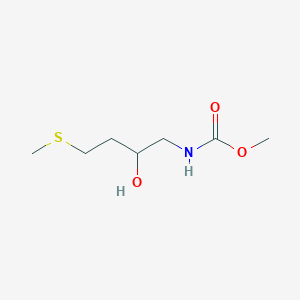
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2406792.png)
![N-(2,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2406794.png)